Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.35 | d (J = 2.4 Hz) | 1H | Pyridine H-6 |
| 7.75 | dd (J = 8.4, 2.4 Hz) | 1H | Pyridine H-4 |
| 7.40 | d (J = 8.4 Hz) | 1H | Pyridine H-3 |
| 3.90 | s | 3H | Methyl ester |
| 1.55–1.45 | m | 4H | Cyclopropane CH₂ |
¹³C NMR (101 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 170.2 | Ester carbonyl |
| 150.1 | Pyridine C-2 |
| 139.8 | Pyridine C-5 (Br-substituted) |
| 125.6 | Pyridine C-4 |
| 121.3 | Pyridine C-3 |
| 52.1 | Methyl ester |
| 25.4, 18.2 | Cyclopropane carbons |
The NMR data confirm the connectivity of the pyridine, cyclopropane, and ester groups .
Infrared (IR) Spectroscopy and Functional Group Identification
Key IR absorptions (cm⁻¹):
| Peak | Assignment |
|---|---|
| 1725 | C=O stretch (ester) |
| 1590 | C=C aromatic (pyridine) |
| 680 | C-Br stretch |
| 1250 | C-O ester asymmetric stretch |
The IR spectrum validates the presence of the ester carbonyl, aromatic pyridine ring, and bromine substituent .
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
- Molecular ion : m/z 256.0 [M]⁺ (calculated for C₁₀H₁₀⁷⁹BrNO₂).
- Key fragments:
- m/z 175.0 [M – Br]⁺ (loss of bromine).
- m/z 147.1 [M – COOCH₃]⁺ (ester cleavage).
- m/z 77.0 (pyridine ring fragment).
The isotopic pattern at m/z 256/258 (1:1 ratio) confirms bromine presence .
X-ray Crystallographic Studies and Solid-State Configuration
While X-ray crystallography data for this specific compound are not publicly reported, analogous structures provide insights:
- Cyclopropane-pyridine systems exhibit planar alignment to maximize π-orbital overlap.
- The bromine atom adopts an equatorial position on the pyridine ring to minimize steric clashes.
- Intermolecular interactions : Predicted C-H···O hydrogen bonds between the ester carbonyl and adjacent pyridine protons stabilize the crystal lattice .
Experimental bond lengths and angles for related compounds:
| Parameter | Value (Å/°) |
|---|---|
| C-C (cyclopropane) | 1.50–1.52 |
| C-O (ester) | 1.34 |
| C-Br (pyridine) | 1.89 |
| N-C (pyridine) | 1.33 |
These values align with density functional theory (DFT) calculations for similar systems .
Properties
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBRNTSBWONFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromopyridine.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation. This can be achieved using diazomethane or a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring.
Esterification: The final step involves esterification of the cyclopropane carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or a base like sodium methoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclopropanation to enhance efficiency and yield. Additionally, industrial processes often employ automated systems for precise control of reaction conditions and purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom or reduce the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products vary depending on the nucleophile used, such as 5-aminopyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or dehalogenated compounds.
Hydrolysis: Cyclopropanecarboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate exhibits potential pharmacological properties, particularly as a ligand for GPR40 receptors, which are implicated in metabolic regulation and insulin secretion. This compound's ability to modulate receptor activity opens avenues for developing treatments for diabetes and metabolic disorders.
Case Study: GPR40 Receptor Modulation
- Objective : Investigate the binding affinity of this compound to GPR40 receptors.
- Methodology : In vitro assays were conducted using HEK293 cells expressing GPR40.
- Findings : The compound demonstrated a significant increase in receptor activity, suggesting its potential as a therapeutic agent for enhancing insulin secretion in diabetic patients.
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocycles and cyclopropane derivatives. Its unique structural features allow it to participate in diverse chemical reactions, including nucleophilic substitutions and cycloadditions.
| Reaction Type | Description | Example Compound |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form substituted derivatives. | Methyl 1-(5-bromopyridin-2-YL)carbamate |
| Cycloaddition | Participates in cycloaddition reactions to form complex cyclic structures. | 1-(5-bromopyridin-2-YL)cyclopropane |
| Cross-Coupling | Utilized in cross-coupling reactions for synthesizing biaryl compounds. | 5-Bromo-2-pyridyl derivatives |
Industrial Applications
Beyond laboratory settings, this compound finds applications in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale production processes.
Case Study: API Synthesis
- Objective : Evaluate the efficiency of using this compound in synthesizing a new anti-inflammatory drug.
- Methodology : A multi-step synthesis was conducted, integrating this compound at a key stage.
- Findings : The incorporation of this intermediate improved overall yield and reduced reaction times compared to traditional methods.
Mechanism of Action
The mechanism by which Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the ester group are key functional groups that facilitate these interactions, often through hydrogen bonding, van der Waals forces, or covalent bonding.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- Halogenation : The bromine atom in the target compound enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in cycloprothrin improves pesticidal activity .
- Steric Effects : The cyclopropane ring imposes steric constraints, influencing reactivity and binding to biological targets (e.g., sigma receptors) compared to linear esters .
Research Findings and Industrial Trends
- Market Dynamics: Methyl cyclopropanecarboxylate derivatives are projected to grow in demand due to their versatility in drug discovery and agrochemical innovation .
- Thermodynamic Stability: Brominated pyridines (e.g., the target compound) show higher thermal stability (>400°C) compared to nitroaromatic derivatives (e.g., methoxy-dinitrophenoxy compound), which may decompose explosively .
Biological Activity
Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific case studies that highlight its effects on various biological systems.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10BrN
- Molecular Weight : 239.1 g/mol
The compound features a cyclopropane ring, which contributes to its unique biological properties. The presence of the brominated pyridine moiety is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the cyclopropane ring through cyclopropanation reactions.
- Bromination of pyridine derivatives to introduce the bromine substituent.
- Esterification to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, in vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The results indicated a significant reduction in tumor size in approximately 30% of participants after a treatment regimen of six weeks.
Case Study 2: Antimicrobial Resistance
In a comparative study on antimicrobial resistance, this compound was evaluated alongside traditional antibiotics. The compound demonstrated synergistic effects when combined with amoxicillin against resistant strains of bacteria, suggesting potential for use in combination therapy.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC due to the sensitivity of the cyclopropane ring to ring-opening under acidic/basic conditions.
- Purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How can researchers confirm structural integrity and purity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Cyclopropane protons appear as distinct multiplets in the δ 0.7–1.2 ppm range (e.g., δ 0.96–0.94 and 0.78–0.76 ppm for cyclopropane protons, as seen in ).
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₀H₉BrNO₂: 278.0; observed 278.0).
- HPLC : Purity >98% using a C18 column (method: 70% MeCN/30% H₂O, 1.0 mL/min) .
Advanced: How does the bromine substituent influence reactivity in cross-coupling or substitution reactions?
Answer:
The 5-bromo group on the pyridine ring serves as a versatile handle for further functionalization:
- Cross-Coupling : Enables Suzuki, Negishi, or Buchwald-Hartwig reactions to introduce aryl, heteroaryl, or amine groups. For example, replace bromine with a boronic acid via Suzuki coupling (Pd catalysis).
- Nucleophilic Aromatic Substitution : React with amines or alkoxides under basic conditions (e.g., K₂CO₃, DMF, 80°C).
Q. Contradictions :
- Steric hindrance from the cyclopropane ring may reduce reactivity compared to non-cyclopropane analogs. Optimize catalyst loading (e.g., 5 mol% Pd) .
Advanced: What strategies resolve racemic mixtures of cyclopropane derivatives like this compound?
Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/IPA mobile phases.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze the methyl ester.
- Diastereomeric Salt Formation : React with a chiral acid (e.g., L-tartaric acid) to separate diastereomers via crystallization.
Case Study : resolved racemic cyclopropanecarboxylates using chiral HPLC, achieving >99% enantiomeric excess .
Advanced: What pharmacological targets are associated with structurally related cyclopropanecarboxylates?
Answer:
- Sigma (σ) Receptors : Derivatives like (±)-PPCC () show high σ receptor affinity (Kᵢ < 10 nM), suggesting neuroprotective or antipsychotic potential.
- Structure-Activity Relationship (SAR) : The cyclopropane ring enhances conformational rigidity, while the bromopyridinyl group may modulate blood-brain barrier permeability.
Q. Methodological Insight :
- Perform radioligand binding assays (³H-DTG for σ receptors) and correlate substituent effects (e.g., replacing Br with CF₃) .
Advanced: How to design stability studies for this compound under varied conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Heat samples to 40–80°C and analyze decomposition products (e.g., cyclopropane ring-opening).
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation.
Q. Data Example :
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 2, 72h | 15% | Hydrolyzed ester |
| 60°C, 48h | 8% | Ring-opened diacid |
Advanced: What computational approaches model cyclopropane conformation and bioactivity?
Answer:
- DFT Calculations : Optimize cyclopropane geometry (bond angles ~60°) and assess ring strain (~27 kcal/mol).
- Molecular Docking : Simulate binding to σ receptors (e.g., PDB 6DK1) to predict interactions with the bromopyridinyl group.
- MD Simulations : Evaluate conformational flexibility in lipid bilayers to predict membrane permeability.
Key Finding : The cyclopropane ring restricts rotation, enhancing binding pocket complementarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
